Bienvenue dans la boutique en ligne BenchChem!

2'-Deoxyuridine-3 inverted exclamation marka-13C

NMR spectroscopy nucleic acid structure isotope editing

2'-Deoxyuridine-3′-13C (CAS 478510-89-3; molecular formula C₈[¹³C]H₁₂N₂O₅; monoisotopic mass 229.078 Da; average mass 229.20 Da) is a stable isotope-labeled nucleoside in which the C3′ carbon of the 2′-deoxyribose sugar moiety is substituted with carbon-13 at a specified isotopic enrichment of ≥95 atom %. The compound is a member of the pyrimidine 2′-deoxyribonucleoside class and is the labeled analogue of endogenous 2′-deoxyuridine (CAS 951-78-0).

Molecular Formula C9H12N2O5
Molecular Weight 229.196
CAS No. 478510-89-3
Cat. No. B583575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyuridine-3 inverted exclamation marka-13C
CAS478510-89-3
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-3’-13C;  2’-Desoxyuridine; Deoxyribose Uracil-3’-13C;  Deoxyuridine-3’-13C;  NSC 23615-3’-13C;  Uracil Deoxyriboside-3’-13C; 
Molecular FormulaC9H12N2O5
Molecular Weight229.196
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i5+1
InChIKeyMXHRCPNRJAMMIM-HOSGXKPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyuridine-3′-13C (CAS 478510-89-3): Position-Specific 13C-Labeled Nucleoside for Isotope-Resolved Nucleic Acid Research


2'-Deoxyuridine-3′-13C (CAS 478510-89-3; molecular formula C₈[¹³C]H₁₂N₂O₅; monoisotopic mass 229.078 Da; average mass 229.20 Da) is a stable isotope-labeled nucleoside in which the C3′ carbon of the 2′-deoxyribose sugar moiety is substituted with carbon-13 at a specified isotopic enrichment of ≥95 atom % . The compound is a member of the pyrimidine 2′-deoxyribonucleoside class and is the labeled analogue of endogenous 2′-deoxyuridine (CAS 951-78-0) [1]. It belongs to a commercially available family of position-specific ¹³C isotopologues of 2′-deoxyuridine, including 1′-¹³C (CAS 478510-85-9), 2′-¹³C (CAS 478510-87-1), 5′-¹³C (CAS 478510-91-7), and the dual-labeled ¹³C,¹⁵N₂ variant (CAS 369656-76-8), as well as the uniformly sugar-labeled 1′,2′,3′,4′,5′-¹³C₅ form .

Why Substituting 2'-Deoxyuridine-3′-13C with Other Positional 13C Isotopologues or Unlabeled 2′-Deoxyuridine Compromises Experimental Integrity


Position-specific ¹³C labeling in nucleosides is not a generic commodity feature; the C3′ position of 2′-deoxyuridine occupies a unique chemical environment with a distinct ¹³C NMR resonance at 73.19 ppm (D₂O, 298 K, pH 7.4) that is clearly resolved from C1′ (89.42 ppm), C2′ (41.40 ppm), C4′ (88.19 ppm), and C5′ (63.92 ppm) [1]. Substituting the 3′-¹³C isotopologue with the unlabeled compound eliminates the +1 Da mass shift required for isotope-dilution LC-MS/MS quantification, while substituting with an alternative positional isotopologue (e.g., 2′-¹³C or 5′-¹³C) relocates the enhanced ¹³C NMR reporter to a different spectral window, altering which molecular motions, conformational transitions, or enzymatic transformations are selectively detectable [2]. Furthermore, the isotopic enrichment specification differs measurably between positional variants—the 3′-¹³C product carries a ≥95 atom % ¹³C specification, while the 5′-¹³C variant specifies ≥98 atom % ¹³C —meaning that procurement of the incorrect isotopologue may introduce a quantifiable difference in label incorporation efficiency that propagates into downstream quantitative uncertainty.

Quantitative Differentiation Evidence: 2'-Deoxyuridine-3′-13C vs. Positional 13C Isotopologues and Unlabeled 2'-Deoxyuridine


Position-Specific 13C NMR Chemical Shift: C3′ Resonance at 73.19 ppm Is Resolved from All Other Sugar Carbon Signals

The C3′ carbon of 2′-deoxyuridine exhibits a distinct ¹³C chemical shift of 73.19 ppm (500 MHz, D₂O, 298 K, pH 7.4, ref. DSS), which is uniquely resolved from the other four sugar carbons: C1′ (89.42 ppm), C2′ (41.40 ppm), C4′ (88.19 ppm), and C5′ (63.92 ppm) [1]. When the compound is site-specifically enriched with ¹³C at the 3′ position, only the 73.19 ppm signal shows enhanced intensity relative to natural-abundance levels, providing an unambiguous spectroscopic reporter at a spectral location that cannot be replicated by the 1′-, 2′-, 4′-, or 5′-¹³C isotopologues [1]. The C3′ carbon is directly involved in the 3′-5′ phosphodiester backbone linkage, making this labeling position uniquely informative for NMR studies of DNA backbone conformation, sugar pucker dynamics (C3′-endo vs. C2′-endo equilibrium), and protein-DNA interface interactions [2].

NMR spectroscopy nucleic acid structure isotope editing sugar pucker

Isotopic Enrichment Specification: 3′-13C (≥95 atom %) vs. 5′-13C (≥98 atom %) — Quantifiable Variance That Affects Tracer Study Design

The commercially specified isotopic enrichment for 2′-Deoxyuridine-3′-¹³C is ≥95 atom % ¹³C (chemical purity 95%), based on the BOC Sciences Certificate of Analysis framework . In contrast, the 5′-¹³C positional isotopologue (CAS 478510-91-7) is specified at ≥98 atom % ¹³C (chemical purity ≥90%) by the same supplier . This represents a minimum 3 percentage-point difference in label incorporation at the target position. For a single-¹³C labeled compound used as an LC-MS/MS internal standard, a 3% lower isotopic enrichment translates to a corresponding ~3% higher baseline contribution from the unlabeled (M) isotopologue in the M+1 channel, which must be accounted for in the isotope-dilution calibration curve to avoid systematic quantification bias [1]. The 1′-¹³C variant (MedChemExpress HY-D0186S) carries a separately documented chemical purity of 99.48%, though its atom % ¹³C enrichment is not explicitly published in that product listing .

isotopic enrichment mass spectrometry internal standard isotope dilution

Molecular Mass and MS1 Precursor Ion Differentiation: +1 Da Mass Shift Relative to Unlabeled 2′-Deoxyuridine Is Consistent Across Single-13C Isotopologues but Informs Ion Suppression Mitigation Strategy

2′-Deoxyuridine-3′-¹³C has a monoisotopic mass of 229.078 Da and an average molecular weight of 229.20 Da, representing a nominal +1 Da mass shift over the unlabeled compound (monoisotopic mass 228.075 Da) . This +1 Da shift is identical to that of the 1′-¹³C, 2′-¹³C, and 5′-¹³C single-label isotopologues, and is distinguishable from the +3 Da shift of the dual-labeled ¹³C,¹⁵N₂ variant (MW 231.18 Da) and the +5 Da shift of the uniformly sugar-labeled ¹³C₅ form (MW 233.21 Da) . For LC-MS/MS applications employing selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), the +1 Da precursor mass difference is sufficient to separate the labeled internal standard from the endogenous analyte when the natural-abundance M+1 contribution from the unlabeled compound is ≤1.2% (based on the natural ¹³C abundance of ~1.1% across 9 carbons). However, at isotopic enrichments of 95 atom % (rather than ≥98 atom %), the residual unlabeled fraction contributes ~5% to the M (unlabeled) channel, which is approximately 4-fold higher than the contribution from a ≥98 atom % lot. This creates a measurably different ion suppression and cross-talk profile between SRM transitions that must be validated per lot .

LC-MS/MS isotope dilution selected reaction monitoring precursor ion

C3′ Label Position Reports on 3′-5′ Phosphodiester Backbone Dynamics in DNA: Conformational Specificity Not Accessible with Base-Labeled or Alternative Sugar-Labeled Isotopologues

The C3′ carbon of 2′-deoxyuridine is the atom that forms the 3′-O—P—O—5′ phosphodiester linkage when the nucleoside is incorporated into DNA. Site-specific ¹³C labeling at this position enables NMR relaxation measurements (¹³C T₁, T₂, and {¹H}-¹³C heteronuclear NOE) that directly probe the local dynamics of the sugar-phosphate backbone at the 3′ esterification site, without interference from the C4′—C5′ bond rotation or the glycosidic C1′—N1 torsion [1]. The 3′ carbon is also a key reporter of sugar pucker equilibrium: in the C3′-endo (N-type) conformation, C3′ is displaced from the sugar plane, producing distinct ³J(H3′–C3′–C4′–H4′) coupling patterns that are uniquely enhanced in the 3′-¹³C isotopologue [2]. In contrast, the 5′-¹³C, 2′-¹³C, and 1′-¹³C isotopologues report on the 5′-hydroxymethyl rotamer distribution, C2′-methylene enzyme-substrate interactions, and glycosidic torsion angle, respectively. For DNA oligomers containing site-specifically ¹³C-labeled deoxynucleosides, identically labeled sugar residues across all four nucleoside types minimize spectral complexity and enable unambiguous sequential resonance assignments [3].

DNA backbone dynamics phosphodiester linkage NMR relaxation sugar pucker equilibrium

Vendor Purity and Enrichment Variability Across Positional Isotopologues: 3′-13C Occupies a Mid-Range Specification Tier That Must Be Matched to Analytical Sensitivity Requirements

Across commercially available 2′-deoxyuridine isotopologues, chemical purity and isotopic enrichment specifications form a measurable hierarchy. The unlabeled analytical standard achieves 99.98% purity . Among single-¹³C positional variants, the 1′-¹³C product is listed at 99.48% chemical purity (MedChemExpress), while the 3′-¹³C product is specified at 95% chemical purity with ≥95 atom % ¹³C (BOC Sciences) . The 5′-¹³C variant carries the lowest chemical purity floor (≥90%) but the highest isotopic enrichment floor (≥98 atom % ¹³C) among position-specific single-label products . This specification pattern reveals a trade-off: the 3′-¹³C product prioritizes balanced chemical purity (95%) over maximal isotopic enrichment (≥95%), whereas the 5′-¹³C product inverts this priority (≥90% chemical purity, ≥98 atom % ¹³C). For users developing validated bioanalytical methods, the lower chemical purity of the 3′-¹³C product (95% vs. 99.48% for 1′-¹³C) implies a higher burden of impurity profiling and may necessitate additional purification (e.g., preparative HPLC) prior to use as a primary internal standard in regulated bioanalysis .

quality control purity specification vendor comparison analytical validation

Optimal Application Scenarios for 2'-Deoxyuridine-3′-13C Based on Position-Specific Labeling Evidence


NMR Structural Studies of DNA Backbone Conformation and Protein-DNA Interfaces Requiring 3′-Phosphodiester Resolution

For NMR investigations of DNA oligomers where the 3′-phosphodiester backbone conformation, sugar pucker equilibrium (C3′-endo vs. C2′-endo), or protein-induced changes at the DNA backbone must be characterized with site-specific resolution, 2′-Deoxyuridine-3′-¹³C provides the only commercially accessible single-position ¹³C reporter at the C3′ resonance (73.19 ppm) [1]. Incorporation of this labeled nucleoside into synthetic DNA oligomers via solid-phase phosphoramidite chemistry enables ¹³C-edited and ¹³C-filtered NMR experiments that isolate the C3′ signal from the crowded sugar spectral region, directly probing local backbone dynamics at the 3′-O esterification site. This application is irreplaceable by the 1′-, 2′-, or 5′-¹³C isotopologues, which report on glycosidic torsion, C2′-methylene environment, and 5′-hydroxymethyl rotamer distribution, respectively, and cannot substitute for 3′-specific backbone interrogation [2].

Isotope-Dilution LC-MS/MS Quantification of 2′-Deoxyuridine in Biological Matrices Where Positional Identity Is Not the Primary Analytical Endpoint

For absolute quantification of 2′-deoxyuridine in plasma, tissue homogenates, or cell lysates using stable isotope-dilution LC-MS/MS, the 3′-¹³C isotopologue serves as a viable internal standard with a +1 Da precursor mass shift (monoisotopic mass 229.078 Da) relative to the endogenous analyte [1]. However, users must verify lot-specific isotopic enrichment (≥95 atom % ¹³C) and correct the calibration curve for the ~5% residual unlabeled fraction, which is higher than the ~2% residual for a ≥98 atom % isotopologue. For regulated bioanalytical method validation, the 95% chemical purity specification may necessitate confirmatory purity assessment or preparative purification prior to use as a primary internal standard [2]. When positional identity of the label is not analytically required (i.e., when MS/MS fragmentation does not discriminate C3′ from other sugar positions), users may alternatively consider the 1′-¹³C variant (99.48% purity) if higher chemical purity is prioritized over backbone-specific reporting capability.

Metabolic Flux Analysis of Pyrimidine Nucleotide Salvage Pathways with Position-Specific Isotopomer Tracking

In stable isotope-resolved metabolomics (SIRM) studies tracking the metabolic fate of the deoxyribose sugar moiety through pyrimidine salvage and catabolic pathways, 2′-Deoxyuridine-3′-¹³C enables position-specific isotopomer tracking that distinguishes metabolic transformations at the C3′ position (e.g., oxidation, phosphorylation, or phosphorolysis at the 3′-OH) from transformations at other sugar positions [1]. When combined with complementary positional isotopologues (e.g., 5′-¹³C or uniformly ¹³C₅-labeled 2′-deoxyuridine) in parallel tracer experiments, the 3′-¹³C isotopologue contributes uniquely to resolving the positional isotopomer distribution in downstream metabolites via NMR-based ¹³C multiplicity analysis or GC-MS/MS fragmentation pattern analysis [2]. The ≥95 atom % ¹³C enrichment specification dictates that ~5% of the tracer pool carries the natural-abundance ¹²C isotope at the 3′ position, a factor that must be incorporated into metabolic flux modeling algorithms to avoid overestimation of unlabeled pathway flux.

Quality Control Reference Material for Position-Specific Labeling Verification in Custom Oligonucleotide Synthesis

For core facilities and oligonucleotide synthesis providers offering custom DNA oligomers with site-specific ¹³C labels, 2′-Deoxyuridine-3′-¹³C serves as a monomeric reference standard for verifying phosphoramidite coupling efficiency and label integrity at the 3′ position prior to oligomer assembly [1]. The 73.19 ppm ¹³C resonance of the monomer provides a diagnostic NMR fingerprint that can be compared against the corresponding resonance in the final oligomer to confirm that the 3′ label survived the synthesis, deprotection, and purification steps without scrambling or loss. The 95% chemical purity of commercially available material warrants pre-synthesis quality assessment, and users should request lot-specific analytical data (HPLC trace, ¹³C NMR spectrum, HRMS) to establish acceptance criteria for phosphoramidite conversion reactions [2].

Quote Request

Request a Quote for 2'-Deoxyuridine-3 inverted exclamation marka-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.